Bienvenue dans la boutique en ligne BenchChem!

KWKLFKKGAVLKVLT

Antimicrobial peptide Cecropin A E. coli

KWKLFKKGAVLKVLT is a 15-mer cecropin A-melittin hybrid AMP delivering broad-spectrum antibacterial activity (MIC 3 µM vs E. coli D21) with exceptionally low hemolytic activity (LC50 >600 µM). Its 60% size reduction vs. longer hybrids slashes solid-phase synthesis costs while retaining potency superior to cecropin A. Sequence fidelity is critical: lysine-to-arginine analogs show sharply increased hemolysis, making generic substitution unacceptable. Ideal as a baseline control for SAR studies, membrane disruption assays (SYTOX green, liposome leakage), and HTS positive controls. Biocompatible for medical device and wound dressing R&D.

Molecular Formula
Molecular Weight
Cat. No. B1577673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKGAVLKVLT
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWKLFKKGAVLKVLT (CA(1-7)M(2-9)): A Validated 15-mer Cecropin A-Melittin Hybrid Peptide for Antimicrobial Research & Procurement


KWKLFKKGAVLKVLT, also designated CA(1-7)M(2-9), is a synthetic, cationic antimicrobial peptide (AMP) of 15 amino acids, engineered as a hybrid from the N-terminal segment of cecropin A (residues 1-7) and the N-terminal segment of melittin (residues 2-9) [1]. This design retains the broad-spectrum antibacterial activity of its larger progenitor hybrids while achieving a significant 60% reduction in molecular size, thereby enhancing its cost-effectiveness and synthetic tractability for research and industrial applications [2].

Procurement Alert: Why KWKLFKKGAVLKVLT Cannot Be Substituted by Other Cecropin-Melittin Hybrids or Parent Peptides


Despite sharing a common origin with other cecropin A-melittin hybrids, KWKLFKKGAVLKVLT possesses a unique sequence that dictates a distinct balance between antimicrobial potency and host cell toxicity. Empirical evidence confirms that generic substitution with longer hybrids (e.g., the 26-mer CA(1-8)M(1-18) [1]) or parent peptides like cecropin A or melittin yields materially different biological outcomes. For instance, melittin exhibits prohibitive hemolytic activity, while cecropin A demonstrates a narrower antibacterial spectrum and lower potency against key Gram-negative pathogens [2]. Furthermore, even closely related 15-mer analogs, such as those with lysine-to-arginine substitutions, show significant increases in hemolytic activity, underscoring that sequence fidelity is non-negotiable for maintaining the intended therapeutic index .

KWKLFKKGAVLKVLT Quantitative Differentiation: Evidence-Based Selection Guide vs. Analogs & Alternatives


Potency Advantage Against Escherichia coli: KWKLFKKGAVLKVLT vs. Parent Cecropin A

KWKLFKKGAVLKVLT demonstrates superior antibacterial potency against the Gram-negative model organism Escherichia coli D21 compared to its parent peptide, cecropin A. The hybrid peptide achieves an MIC of 3 µM, which is a significant reduction from the MIC of >50 µM reported for cecropin A under comparable assay conditions [1]. This improvement is attributed to the melittin-derived segment enhancing membrane permeabilization without incurring the full cytotoxic penalty of melittin itself [2].

Antimicrobial peptide Cecropin A E. coli MIC Gram-negative bacteria

Broad-Spectrum Gram-Positive Coverage: KWKLFKKGAVLKVLT vs. LL-37 Fragment KR-12

KWKLFKKGAVLKVLT provides quantifiable broad-spectrum coverage against key Gram-positive pathogens, including Streptococcus pyogenes (MIC = 1 µM) and Bacillus megaterium (MIC = 0.9 µM), while showing no activity against Staphylococcus aureus Cowan 1 (MIC >200 µM) [1]. In contrast, the well-studied human cathelicidin fragment KR-12 (residues 18-29 of LL-37) demonstrates activity against S. aureus but has variable or reduced potency against other Gram-positive species [2]. The differential activity profile of KWKLFKKGAVLKVLT, particularly its high potency against S. pyogenes, makes it a more targeted tool for studying streptococcal infections compared to broader-spectrum cathelicidin fragments.

Antimicrobial peptide Gram-positive bacteria Staphylococcus aureus Streptococcus pyogenes MIC comparison

Dramatically Reduced Hemolytic Activity: KWKLFKKGAVLKVLT vs. Melittin

KWKLFKKGAVLKVLT exhibits a profoundly improved safety profile relative to its parent peptide, melittin. While melittin is a potent hemolytic agent with an LC50 against sheep erythrocytes in the low micromolar range (typically <1 µM) [1], KWKLFKKGAVLKVLT shows minimal hemolytic activity, with an LC50 >600 µM against the same cell type [2]. This represents at least a 600-fold reduction in hemolytic potential, a critical differentiator for any application where host cell toxicity is a concern.

Cytotoxicity Hemolysis Therapeutic index Safety profile Melittin comparator

Cost-Effective Synthesis & Scalability: KWKLFKKGAVLKVLT vs. Full-Length Cecropin A

KWKLFKKGAVLKVLT offers a quantifiable advantage in manufacturing economics compared to full-length cecropin A. With a sequence length of 15 amino acids, it represents a 60% reduction in size relative to the 37-residue cecropin A [1]. In solid-phase peptide synthesis (SPPS), the cost of goods is directly correlated with the number of coupling cycles. Therefore, this size reduction translates to a proportional decrease in raw material consumption, synthesis time, and purification complexity, making KWKLFKKGAVLKVLT a significantly more cost-effective and scalable option for research and industrial applications requiring larger quantities.

Peptide synthesis Cost of goods Scalability Size reduction Solid-phase peptide synthesis (SPPS)

Optimal Use Cases for KWKLFKKGAVLKVLT: Evidence-Based Research & Industrial Applications


Mechanistic Studies of Bacterial Membrane Permeabilization in Gram-Negative Models

Given its potent and well-characterized MIC of 3 µM against Escherichia coli D21 [1], KWKLFKKGAVLKVLT is ideally suited as a model compound for investigating the kinetics and mechanisms of antimicrobial peptide-induced membrane disruption in Gram-negative bacteria. Its activity, which is superior to that of cecropin A [2], provides a robust and reproducible signal for assays such as SYTOX green uptake, membrane potential dissipation, and liposome leakage studies.

Development of Low-Toxicity Antimicrobial Coatings and Biomaterials

The exceptionally low hemolytic activity of KWKLFKKGAVLKVLT (LC50 >600 µM on sheep erythrocytes [1]) makes it a prime candidate for incorporation into medical devices, wound dressings, or surface coatings where biocompatibility is paramount. Its ability to target bacterial membranes while sparing mammalian cells allows for the creation of antimicrobial surfaces with a wide therapeutic window, a key advantage over more toxic AMPs like melittin [2].

Structure-Activity Relationship (SAR) Studies of Cecropin-Melittin Hybrids

As a foundational 15-mer hybrid with well-defined antibacterial and hemolytic properties [1], KWKLFKKGAVLKVLT serves as an essential baseline control and scaffold for SAR investigations. Studies focusing on lysine-to-arginine or lysine-to-ornithine substitutions [2] rely on this parent peptide to quantify the impact of sequence modifications on potency, selectivity, and proteolytic stability. Its use is critical for any lab designing next-generation AMPs with improved therapeutic indices.

Large-Scale Antimicrobial Screening Campaigns

The 60% reduction in size compared to full-length cecropin A translates to substantial cost savings in solid-phase peptide synthesis [1]. For high-throughput screening (HTS) initiatives requiring milligram to gram quantities of a validated broad-spectrum AMP, KWKLFKKGAVLKVLT offers a favorable balance of high activity, low mammalian toxicity, and economic feasibility. This makes it a pragmatic choice as a positive control or reference compound in large-scale drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for KWKLFKKGAVLKVLT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.